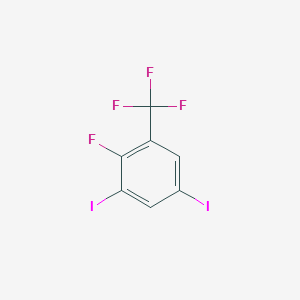
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2F4I2. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications .
Métodos De Preparación
The synthesis of 2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 2-fluoro-3-(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions on the benzene ring .
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups attached to the benzene ring.
Aplicaciones Científicas De Investigación
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of halogenated aromatic compounds’ interactions with biological systems.
Medicine: The compound’s derivatives may have potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene depends on its specific applicationThe fluorine and iodine atoms can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
Comparación Con Compuestos Similares
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene: This compound has bromine atoms instead of iodine, which can affect its reactivity and applications.
1,4-Dichloro-2-(trifluoromethyl)benzene: The presence of chlorine atoms instead of iodine can lead to different chemical properties and uses.
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which can enhance its electron-withdrawing effects and influence its reactivity.
The uniqueness of this compound lies in its specific combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical and physical properties that are valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H2F4I2 |
|---|---|
Peso molecular |
415.89 g/mol |
Nombre IUPAC |
2-fluoro-1,5-diiodo-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2F4I2/c8-6-4(7(9,10)11)1-3(12)2-5(6)13/h1-2H |
Clave InChI |
RFNHQWBAHTZFAK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)F)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


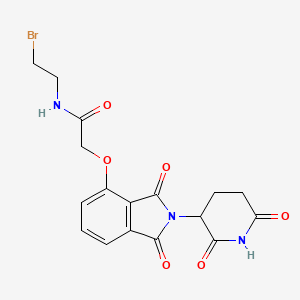
![4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14769626.png)
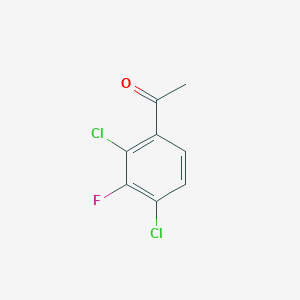
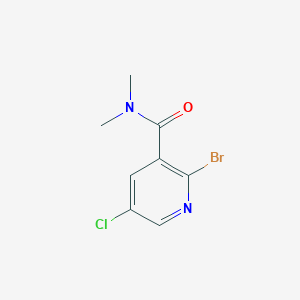
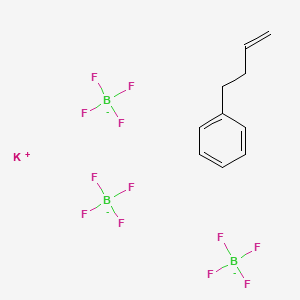
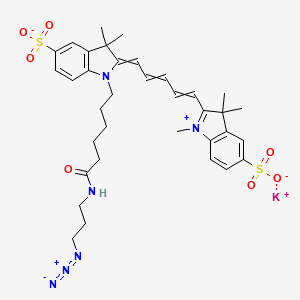
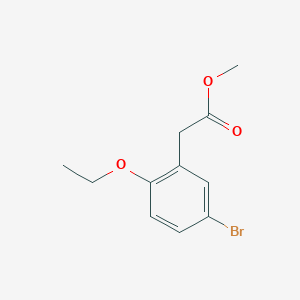
![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)
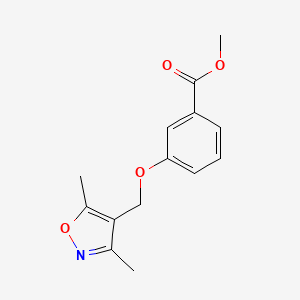
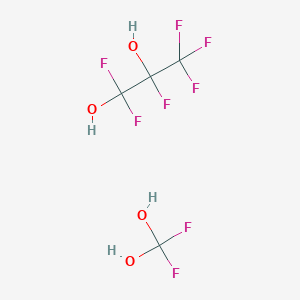
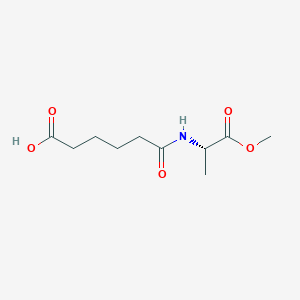
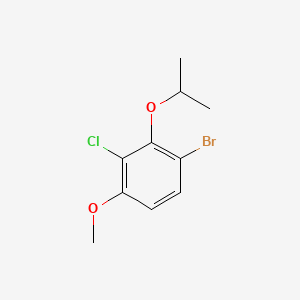
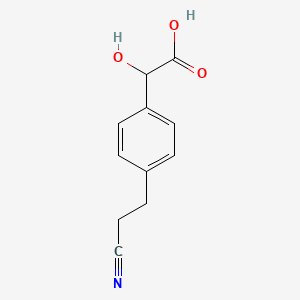
![(5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-(propan-2-yl)-5H,6H,7H-2lambda-pyrrolo[2,1-c][1,2,4]triazol-2-ylium; tetrafluoroboranuide](/img/structure/B14769701.png)
